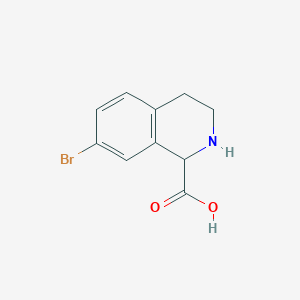

7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-2,5,9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGWXAJTCNZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C=CC(=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696300 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260640-00-3 | |

| Record name | 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] THIQ derivatives exhibit a wide array of biological activities, including but not limited to antitumor, antibacterial, anti-inflammatory, and neuroprotective effects.[3][4] The introduction of a bromine atom at the 7-position and a carboxylic acid at the 1-position of the THIQ ring system creates a versatile synthetic intermediate, 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which can be further functionalized to explore novel chemical space in drug discovery programs. For instance, substituted THIQs have been investigated as inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in cancer therapy.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important building block.

Synthetic Methodologies: Constructing the Core Structure

The synthesis of the this compound core can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Here, we will delve into two of the most reliable and widely adopted strategies: the Pictet-Spengler reaction and a multi-step synthesis commencing from 3-bromophenylacetonitrile.

The Pictet-Spengler Reaction: A Classic Approach

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[6][7][8] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9]

Causality Behind Experimental Choices:

-

Starting Materials: The synthesis commences with 3-bromophenethylamine and glyoxylic acid. The bromine atom on the phenethylamine precursor is strategically positioned to yield the desired 7-bromo substitution pattern on the final THIQ ring. Glyoxylic acid serves as the carbonyl component, which directly installs the carboxylic acid moiety at the 1-position.

-

Reaction Conditions: The reaction is typically carried out in an acidic medium, which is crucial for both the initial imine formation and the subsequent electrophilic aromatic substitution (the cyclization step). The choice of acid and solvent can significantly impact the reaction yield and purity of the product. While strong mineral acids like hydrochloric acid are traditionally used, milder conditions employing Brønsted or Lewis acids can also be effective, sometimes offering better control over the reaction.[7][9]

Caption: Pictet-Spengler synthesis of the target compound.

Multi-Step Synthesis from 3-Bromophenylacetonitrile

An alternative and highly effective route involves a four-step sequence starting from the readily available 3-bromophenylacetonitrile.[10] This method offers good overall yields and allows for the isolation and characterization of key intermediates.

The Four-Step Sequence:

-

Reduction: The synthesis begins with the reduction of 3-bromophenylacetonitrile to 3-bromophenethylamine. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney Nickel in a solvent like methanol or ethanol.[10]

-

Amidation: The resulting 3-bromophenethylamine is then reacted with an acylating agent, such as methyl chloroformate, in the presence of a base to form the corresponding N-protected intermediate, methyl (3-bromophenethyl)carbamate.[10]

-

Ring Closure: The crucial ring-closing step is then carried out by reacting the N-protected intermediate with glyoxylic acid in the presence of a strong acid like concentrated sulfuric acid in a solvent such as tetrahydrofuran.[10] This step forms the 6-bromo-2-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

-

Hydrolysis: The final step is the hydrolysis of the methoxycarbonyl protecting group, which is accomplished by heating in an acidic solution, to yield the desired this compound.[10]

Caption: A four-step synthetic route to the target compound.

Characterization: Confirming Structure and Purity

Rigorous characterization is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the number and connectivity of protons in the molecule.[5][11] Expected signals would include those for the aromatic protons, the benzylic proton at the 1-position, and the methylene protons of the tetrahydroisoquinoline ring. The chemical shifts and coupling patterns of these signals are diagnostic for the desired structure.[12]

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule.[5][11] The number of distinct carbon signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the aromatic, aliphatic, and carboxylic acid carbons are all within predictable ranges.[12]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.[11][12] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet with a mass difference of 2 amu and a roughly 1:1 intensity ratio.[13][14][15] This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is useful for identifying the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H stretches for the aromatic and aliphatic portions of the molecule. The C-Br stretching vibration will appear in the fingerprint region of the spectrum.[16]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is an essential technique for assessing the purity of the synthesized compound.[17][18][19] A validated HPLC method, employing a suitable stationary phase (e.g., C18) and mobile phase, can separate the desired product from any unreacted starting materials, byproducts, or other impurities.[20][21] The purity is typically determined by integrating the peak area of the product relative to the total peak area in the chromatogram.

Caption: A typical workflow for characterizing the final product.

Experimental Protocols

General Considerations

All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended reaction. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis via Pictet-Spengler Reaction

-

To a solution of 3-bromophenethylamine (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), add glyoxylic acid monohydrate (1.1 eq).

-

Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization Protocols

NMR Spectroscopy:

-

Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).[5]

-

Process the spectra using appropriate software to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the spectrum for the molecular ion peak and characteristic fragmentation patterns.

HPLC Analysis:

-

Prepare a standard solution of the purified product of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized material in the mobile phase.

-

Set up the HPLC system with a suitable column (e.g., C18, 5 µm, 4.6 x 250 mm) and mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid).

-

Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Determine the retention time of the product from the standard injection and calculate the purity of the sample by comparing the peak area of the product to the total peak area.

Data Presentation

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [22] |

| Molecular Weight | 256.10 g/mol | [22] |

| Appearance | White to off-white solid | |

| Melting Point | 32-35 °C |

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-7.5 ppm), the C1-proton (a singlet or triplet depending on coupling), and the C3 and C4 methylene protons (multiplets in the aliphatic region). The NH and COOH protons will appear as broad singlets. |

| ¹³C NMR | Signals for the carboxylic acid carbon (approx. 170-180 ppm), aromatic carbons (approx. 110-140 ppm), and aliphatic carbons (approx. 25-60 ppm). |

| Mass Spec (ESI) | [M+H]⁺ at m/z 256 and 258 (approx. 1:1 ratio). |

| IR (KBr) | Broad O-H stretch (approx. 2500-3300 cm⁻¹), C=O stretch (approx. 1700-1730 cm⁻¹), N-H stretch (approx. 3300-3500 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), and aliphatic C-H stretches (approx. 2850-2960 cm⁻¹). |

References

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

International Journal of Scientific & Technology Research. (Year). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubMed Central. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. [Link]

-

ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. [Link]

-

NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

- Google Patents. (1998).

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. [Link]

-

ACS Publications. (Year). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. [Link]

-

PubMed Central. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. [Link]

-

MDPI. (Year). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. [Link]

-

ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

-

Asian Journal of Pharmaceutical Research. (Year). Steps involved in HPLC Method Development. [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]

-

Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link]

-

ACS Publications. (2019). Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. [Link]

-

Asian Journal of Pharmaceutical Research. (Year). Analytical Method Development in Pharmaceutical Research: Steps involved in HPLC Method Development. [Link]

-

PubMed Central. (Year). The Pictet-Spengler Reaction Updates Its Habits. [Link]

-

ResearchGate. (2025). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Chromatography Today. (n.d.). How is HPLC Used in the Pharmaceutical Industry?. [Link]

-

PubMed Central. (Year). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. grokipedia.com [grokipedia.com]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 10. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]

- 11. ijstr.org [ijstr.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. njlabs.com [njlabs.com]

- 18. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. pharmtech.com [pharmtech.com]

- 21. asianjpr.com [asianjpr.com]

- 22. 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. The THIQ core is recognized as a "privileged scaffold" due to its prevalence in biologically active natural products and its successful application in the development of novel therapeutics, including anticancer agents.[1] This document delineates the molecular structure, core properties, and a detailed profile of the predicted physicochemical characteristics of the title compound. Furthermore, it provides expert insights into the standard experimental methodologies required for the empirical determination of these properties, explaining the scientific rationale behind each protocol. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the field of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic molecules with diverse and potent biological activities.[2] The inherent conformational rigidity and three-dimensional character of the THIQ scaffold make it an ideal building block for designing ligands that can engage with complex biological targets with high specificity.

Derivatives of the THIQ core, particularly those incorporating a carboxylic acid moiety, have shown significant promise in modern drug discovery. For instance, substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been developed as potent dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1 for cancer therapy.[3] This structural class is also being explored for antiviral applications.[4]

The subject of this guide, this compound, introduces a bromine atom at the 7-position of the aromatic ring. The inclusion of this halogen atom is a strategic chemical modification intended to modulate several key drug-like properties. Bromine can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. Understanding the fundamental physicochemical properties of this specific analogue is therefore a critical first step in evaluating its potential as a lead compound or intermediate in a drug discovery pipeline.

Molecular Structure and Core Properties

The foundational characteristics of a compound are dictated by its molecular structure. These properties are essential for identification, quality control, and computational modeling.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Table 1: Core Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO₂ | [5] |

| Molecular Weight | 256.10 g/mol | [5] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1C(C(=O)O)NC2=CC(=C(C=C2)Br)C=C1 | |

| Physical Form | Expected to be a solid at room temperature. | [6] |

Predicted Physicochemical Profile

Table 2: Predicted Physicochemical Data Summary

| Parameter | Predicted Value | Implication in Drug Discovery |

| Melting Point (°C) | > 200 (with decomposition) | High melting point is typical for zwitterionic crystalline solids. |

| Aqueous Solubility | Low to moderate | Solubility is pH-dependent due to ionizable groups; lowest at the isoelectric point. |

| LogP (Octanol-Water Partition Coeff.) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a potential for good membrane permeability. |

| pKa₁ (Carboxylic Acid) | ~2.0 - 3.5 | The carboxyl group will be deprotonated (anionic) at physiological pH (~7.4). |

| pKa₂ (Secondary Amine) | ~8.5 - 9.5 | The secondary amine in the ring will be protonated (cationic) at physiological pH (~7.4). |

| Polar Surface Area (PSA) | ~60 - 70 Ų | Suggests good potential for oral bioavailability based on general guidelines for membrane penetration. |

The presence of both a primary amine (a basic center) and a carboxylic acid (an acidic center) means this molecule is zwitterionic. Its net charge and, consequently, its solubility and lipophilicity, will be highly dependent on the pH of the surrounding medium.

Methodologies for Physicochemical Characterization

To move beyond prediction, empirical determination of physicochemical properties is essential. The following section details the standard, self-validating protocols used in the pharmaceutical industry to characterize novel chemical entities.

Determination of Lipophilicity: LogP and LogD

Causality and Importance: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] It directly influences how a molecule partitions between aqueous and lipid environments, such as crossing the gut wall or the blood-brain barrier. We measure the pH-independent partition coefficient (LogP) and the more physiologically relevant distribution coefficient at a specific pH (LogD), typically pH 7.4.

Experimental Protocol (Shake-Flask Method):

-

Preparation: Prepare a stock solution of the compound in a solvent like DMSO. Prepare buffered aqueous (pH 7.4) and n-octanol phases, and pre-saturate each with the other.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the buffered aqueous phase and n-octanol.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram 1. Workflow for Shake-Flask LogD Determination.

Determination of Ionization Constants (pKa)

Causality and Importance: The pKa values define the pH at which 50% of the compound is in its ionized form. For this molecule, the carboxylic acid pKa and the amine pKa dictate its charge state across the physiological pH range. This is fundamental to its solubility, receptor binding (ionic interactions), and membrane permeability, as charged species generally do not cross lipid membranes as readily as neutral ones.[7]

Experimental Protocol (Potentiometric Titration):

-

Solubilization: Dissolve a precise amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if needed).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. This will determine the pKa of the secondary amine.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylic acid.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive precise pKa values from the curve's inflection points.

Diagram 3. Conceptual Synthetic Pathway.

Stability and Storage: As a complex organic molecule, proper handling and storage are crucial. The compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. [8]Potential degradation pathways include oxidation of the tetrahydroisoquinoline ring or decarboxylation at elevated temperatures. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a strategically designed molecule that combines the biologically relevant tetrahydroisoquinoline scaffold with a bromine substituent for property modulation. Its predicted physicochemical profile—moderate lipophilicity and zwitterionic nature—suggests it possesses characteristics favorable for further investigation in a drug discovery context. This guide provides the foundational knowledge and the methodological framework required for its empirical characterization. The detailed protocols for determining LogD, pKa, and solubility serve as a self-validating system for any research scientist aiming to rigorously evaluate this promising compound and unlock its full therapeutic potential.

References

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]

-

ATB. (n.d.). (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. The Automated Topology Builder. [Link]

-

SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.[Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1,2,3,4-tetrahydroisoquinoline.[Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

-

ResearchGate. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing | Request PDF.[Link]

-

Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. [Link]

-

The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties.[Link]

-

USA Chemical Suppliers. (n.d.). this compound suppliers USA.[Link]

-

MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.[Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[Link]

-

Gawrońska, K., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. [Link]

-

Yang, L., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Microbiology. [Link]

- Google Patents. (n.d.).CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Singh, P., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery. [Link]

-

Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility.[Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Reich, H. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. [Link]

-

Zhu, J., & Li, M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem [benchchem.com]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. books.rsc.org [books.rsc.org]

- 8. 7-Bromo-1,2,3,4-tetrahydroisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Characterization of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected spectroscopic data for 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on the known spectroscopic characteristics of structurally related compounds, including various substituted 1,2,3,4-tetrahydroisoquinoline-carboxylic acids. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and characterization of this and similar molecular scaffolds.

Molecular Structure and a Synthetic Perspective

This compound belongs to the class of tetrahydroisoquinolines, which are "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The presence of a bromine atom and a carboxylic acid group on this scaffold offers opportunities for further chemical modification and exploration of its structure-activity relationship.

The synthesis of related bromo-tetrahydroisoquinoline-carboxylic acids has been reported, often involving a multi-step process. For instance, the synthesis of the constitutional isomer, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been achieved from 3-bromophenylacetonitrile through reduction, amidation, cyclization, and hydrolysis.[2] Understanding the synthetic route is crucial as it can inform potential impurities that might be observed in the spectroscopic analysis of a sample.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit characteristic signals for the protons in different chemical environments. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the stereochemistry of the molecule.

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~4.5 - 5.0 | s | - | 1H |

| H-3 | ~3.0 - 3.5 | m | - | 2H |

| H-4 | ~2.8 - 3.2 | m | - | 2H |

| H-5 | ~7.3 - 7.5 | d | ~8.0 | 1H |

| H-6 | ~7.1 - 7.3 | dd | ~8.0, ~2.0 | 1H |

| H-8 | ~7.0 - 7.2 | d | ~2.0 | 1H |

| NH | ~2.5 - 3.5 (broad) | s | - | 1H |

| COOH | ~12.0 - 13.0 (broad) | s | - | 1H |

Interpretation:

-

The H-1 proton , being a methine proton adjacent to a nitrogen atom and a carboxylic acid, is expected to appear as a singlet in the downfield region.

-

The protons at C-3 and C-4 in the tetrahydroisoquinoline ring are diastereotopic and will likely appear as complex multiplets.

-

The aromatic protons (H-5, H-6, and H-8) will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. H-8 will likely appear as a doublet with a smaller coupling constant from meta-coupling to H-6.

-

The NH and COOH protons are acidic and will appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment that gives a single peak for each carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 175 |

| C-1 | ~55 - 60 |

| C-3 | ~40 - 45 |

| C-4 | ~25 - 30 |

| C-4a | ~135 - 140 |

| C-5 | ~130 - 135 |

| C-6 | ~128 - 132 |

| C-7 | ~120 - 125 |

| C-8 | ~125 - 130 |

| C-8a | ~130 - 135 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid will be the most downfield signal.

-

The C-1 carbon , attached to both nitrogen and the carboxylic acid group, will appear in the range of 55-60 ppm.

-

The aliphatic carbons C-3 and C-4 will be in the upfield region.

-

The aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The carbon attached to the bromine atom (C-7) will be shifted to a higher field (lower ppm value) due to the heavy atom effect.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonia to promote ionization.

-

Instrument Setup: Use an ESI mass spectrometer. The instrument can be operated in either positive or negative ion mode.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Predicted Mass Spectrometry Data (Positive Ion ESI-MS):

| m/z | Ion |

| 256/258 | [M+H]⁺ |

| 212/214 | [M+H - CO₂]⁺ |

| 133 | [M+H - CO₂ - Br]⁺ |

Interpretation:

-

The molecular ion peak ([M+H]⁺) will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

-

A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂) , which would result in a fragment ion at m/z 212/214.

-

Subsequent loss of the bromine radical from this fragment would lead to an ion at m/z 133, corresponding to the protonated tetrahydroisoquinoline core. The NIST WebBook of Chemistry provides mass spectral data for the parent 1,2,3,4-tetrahydroisoquinoline, which can be a useful comparison for the fragmentation of the core structure.[3]

Caption: Predicted ESI-MS fragmentation pathway.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| 2800-3000 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| 1210-1320 | C-O stretch (carboxylic acid) |

| ~1050 | C-Br stretch |

Interpretation:

-

The most prominent feature will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[4]

-

A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.

-

The spectrum will also show characteristic peaks for aromatic C=C stretching and aliphatic C-H stretching .

-

The presence of the C-Br bond may give rise to a weak absorption in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, we have outlined the key features anticipated in the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra. This information serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby supporting its application in drug discovery and development programs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

HETEROCYCLES, Vol. 68, No. 1, 2006. (2005). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0210000). Retrieved from [Link]

-

MD Topology. (n.d.). (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-1,2,3,4-tetrahydroisoquinoline (C9H10BrN). Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ChemRxiv. (n.d.). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview of the biological potential of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Promise of a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1][2][3][4][5] The structural rigidity and three-dimensional character of the THIQ nucleus make it an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.

The introduction of a bromine atom at the 7-position of the THIQ ring, combined with a carboxylic acid at the 1-position, creates a unique chemical entity with significant potential for further derivatization and biological exploration. While direct studies on this specific scaffold are nascent, a wealth of data on related halogenated and substituted THIQs provides a strong rationale for its investigation as a source of novel therapeutic agents. This guide will synthesize the existing knowledge on substituted THIQs to provide a predictive framework for the biological activities of this compound derivatives and to outline strategies for their synthesis and evaluation.

Section 1: The Tetrahydroisoquinoline Scaffold: A Cornucopia of Biological Activities

The THIQ nucleus is a cornerstone of many biologically active molecules, demonstrating a remarkable diversity of pharmacological effects.[1][2][3] A comprehensive understanding of this broad activity is essential for appreciating the potential of its 7-bromo-1-carboxylic acid derivatives.

Key Biological Activities of THIQ Derivatives:

-

Anticancer: A significant body of research has focused on the development of THIQ-based anticancer agents.[6][7] These compounds have been shown to inhibit tumor growth through various mechanisms, including the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of apoptosis.[6][8]

-

Enzyme Inhibition: The THIQ scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. Notable examples include inhibitors of aminopeptidase N (APN/CD13), Bcl-2 family proteins, and Na+/K+-ATPase.[8][9][10]

-

Central Nervous System (CNS) Activity: THIQ derivatives have been investigated for a range of CNS applications, including as antidepressants and neuroprotective agents.[4]

-

Antimicrobial: The THIQ core is found in compounds with activity against a variety of pathogens, including bacteria and fungi.[2][11]

The diverse biological landscape of the THIQ scaffold underscores its potential as a starting point for the development of new drugs targeting a wide range of diseases.

Section 2: Anticancer Potential of 7-Bromo-THIQ-1-Carboxylic Acid Derivatives: A Rational Approach

While direct experimental data on the anticancer activity of this compound derivatives is not yet available, compelling evidence from related compounds strongly suggests their potential in oncology.

Evidence from Halogenated Analogs

The presence of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In the context of THIQs and related heterocyclic systems, halogenation has often been associated with enhanced anticancer activity.

-

Brominated Quinolines: A study on highly brominated methoxyquinolines demonstrated substantial antiproliferative activity against various cancer cell lines.[12] This highlights the potential of bromine substitution to impart potent cytotoxic effects.

-

Chloro-substituted THIQs: A series of THIQ derivatives bearing a 4-chloro-phenyl substituent at the 1-position exhibited significant inhibition of KRas, a key oncogenic driver, in colon cancer cell lines.[13] This suggests that a halogen on a phenyl ring appended to the THIQ core can be crucial for activity.

These findings provide a strong rationale for the investigation of 7-bromo-THIQ derivatives as potential anticancer agents.

Potential Mechanisms of Action

Based on the known mechanisms of other THIQ derivatives, several pathways could be targeted by 7-bromo-THIQ-1-carboxylic acid derivatives:

-

Inhibition of Oncogenic Signaling: As seen with KRas inhibition by chloro-substituted THIQs, the 7-bromo scaffold could be elaborated to target key components of cancer cell signaling pathways.[13] A 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been shown to attenuate colon carcinogenesis by blocking IL-6 mediated signals, providing another potential avenue of investigation.[14]

-

Induction of Apoptosis: Many successful anticancer drugs exert their effects by inducing programmed cell death (apoptosis). THIQ derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to cancer cell death.[8] The 7-bromo-1-carboxylic acid core could serve as a template for the design of novel apoptosis inducers.

-

Enzyme Inhibition: Targeting enzymes that are crucial for cancer cell survival and proliferation is a well-established anticancer strategy. The potential of THIQ derivatives to inhibit enzymes like aminopeptidase N suggests that 7-bromo analogs could be explored for similar activities.[10]

Hypothetical Structure-Activity Relationship (SAR) and Drug Design

The this compound scaffold offers multiple points for chemical modification to optimize anticancer activity. A systematic exploration of the chemical space around this core is a logical next step.

Caption: General workflow for synthesis and screening.

Representative Experimental Protocol: Synthesis of this compound

This is a representative protocol based on established methodologies and should be optimized for specific laboratory conditions.

-

Step 1: Pictet-Spengler Cyclization.

-

To a solution of 2-(4-bromophenyl)ethan-1-amine (1 equivalent) in a suitable solvent (e.g., toluene), add glyoxylic acid (1.1 equivalents).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

-

Step 2: Derivatization (Example: Methyl Esterification).

-

Suspend this compound (1 equivalent) in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

-

Workflow for Biological Evaluation

A systematic approach to evaluating the biological activity of the synthesized derivatives is crucial for identifying lead compounds.

Caption: Workflow for biological evaluation of derivatives.

Section 5: Data Interpretation and Future Directions

The successful execution of the synthetic and biological evaluation workflows will generate a wealth of data that must be carefully interpreted to guide the drug discovery process.

-

Structure-Activity Relationship (SAR) Analysis: The biological data for the library of derivatives should be analyzed to identify key structural features that contribute to activity. For example, does a bulky ester at the 1-position improve activity compared to a small ester? Is an N-acyl group more favorable than an N-alkyl group? This analysis will inform the design of the next generation of compounds.

-

In Vivo Studies: Promising lead compounds with good in vitro potency and favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo studies in relevant animal models of disease.

-

Exploration of Other Biological Targets: Given the broad biological activity of the THIQ scaffold, it is plausible that 7-bromo-THIQ-1-carboxylic acid derivatives may have utility beyond oncology. Screening against other targets, such as those involved in infectious or neurodegenerative diseases, could uncover new therapeutic applications.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of the broader class of THIQ derivatives, researchers can rationally design, synthesize, and evaluate new compounds with the potential to address unmet medical needs, particularly in the field of oncology. The strategies and methodologies outlined in this guide provide a solid framework for embarking on this exciting area of research.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13884–13915. [Link]

-

Özcan, S., Çakmak, O., Tekin, S., Şahin, E., & Büyükgüzel, E. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, n/a(n/a), e202401213. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13884–13915. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Gangapuram, M., Eyunni, S., Redda, A., & Zhang, W. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Anticancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]

-

Wang, Y., Xu, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., Al-Masoudi, N. A., & Al-Rawi, J. M. A. (2022). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. Bioorganic & Medicinal Chemistry, 57, 116648. [Link]

-

Gangapuram, M., Eyunni, S., Redda, A., & Zhang, W. (2017). Abstract 173: Synthesis of substituted tetrahydroisoquinoline derivatives as anticancer agents. Cancer Research, 77(13_Supplement), 173–173. [Link]

-

Oke, A. O., Oyebamiji, A. K., & Semire, B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química, 48(1), 55-71. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Pouliot, M.-È., & Charette, A. B. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3329. [Link]

-

Glisic, B., Djordjevic, I., Tovilovic-Kovacevic, G., & Stankovic, D. M. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(24), 5558. [Link]

-

Zhang, L., Chen, H., Xu, W., & Weng, J. (2011). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(20), 6175–6178. [Link]

-

Wang, Y., Zhang, Y., Zhang, L., & Fang, H. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]

-

Kumar, B., & Singh, K. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119–1147. [Link]

-

Sahu, P., Soni, D., Prajapati, S. K., & Saraf, S. (2018). 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals. Biomedicine & Pharmacotherapy, 100, 282–295. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary drug discovery and peptide design, the quest for molecular scaffolds that offer both structural rigidity and avenues for chemical diversification is paramount. 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (7-Br-THIQ-1-COOH) emerges as a compelling constrained amino acid analog, uniquely positioned to address these challenges. This technical guide provides an in-depth exploration of 7-Br-THIQ-1-COOH, from its rational design and synthesis to its strategic application in creating conformationally defined peptides and complex molecular architectures. We will delve into the synthetic methodologies, the profound impact of its incorporation on peptide secondary structure, and the utility of the bromine substituent as a versatile handle for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this constrained amino acid analog to advance their therapeutic programs.

Introduction: The Imperative for Conformational Constraint in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutics, lauded for their high potency and specificity. However, their inherent conformational flexibility often leads to diminished receptor affinity, increased susceptibility to proteolytic degradation, and poor oral bioavailability. The introduction of conformational constraints is a well-established strategy to mitigate these liabilities.[1] By rigidifying the peptide backbone, we can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold has been successfully employed as a constrained analog of phenylalanine or tyrosine, demonstrating its value in peptidomimetic design.[2] The introduction of a bromine atom at the 7-position of the tetrahydroisoquinoline core, yielding 7-Br-THIQ-1-COOH, adds a critical layer of functionality. This bromine atom serves as a versatile synthetic handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries from a common intermediate.

This guide will provide a comprehensive overview of the synthesis, properties, and applications of 7-Br-THIQ-1-COOH, establishing it as a valuable building block for the development of next-generation therapeutics.

Synthesis of this compound

The synthesis of 7-Br-THIQ-1-COOH can be approached through established methodologies for constructing the tetrahydroisoquinoline core, such as the Pictet-Spengler and Bischler-Napieralski reactions.[3][4] A plausible and efficient synthetic route, adapted from methodologies for related isomers, is presented below. This multi-step synthesis prioritizes commercially available starting materials and robust chemical transformations.

Proposed Synthetic Pathway

A logical synthetic approach would involve a variation of the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[5]

Sources

The Genesis and Evolution of Substituted Tetrahydroisoquinoline-1-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted tetrahydroisoquinoline-1-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of this important class of molecules. It delves into the foundational synthetic strategies, tracing their evolution from early pioneering work to modern, sophisticated methodologies. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for researchers in drug discovery and development. Key synthetic protocols are detailed, and the interplay between structure and biological activity is explored, offering a robust framework for the rational design of novel therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

The tetrahydroisoquinoline (THIQ) framework is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The introduction of a carboxylic acid moiety at the 1-position significantly influences the molecule's physicochemical properties and biological interactions, making substituted tetrahydroisoquinoline-1-carboxylic acids a particularly intriguing class of compounds for drug discovery.[4] This guide will illuminate the historical milestones and the evolution of synthetic strategies that have enabled the exploration and exploitation of this versatile scaffold.

Foundational Syntheses: Forging the Tetrahydroisoquinoline Core

The journey into the world of substituted tetrahydroisoquinoline-1-carboxylic acids begins with the development of robust methods for constructing the core bicyclic system. Two classical name reactions laid the groundwork for virtually all subsequent synthetic endeavors: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Biomimetic Marvel

In 1911, Amé Pictet and Theodor Spengler reported a landmark reaction that would become a cornerstone of heterocyclic chemistry.[5] They discovered that β-arylethylamines could condense with carbonyl compounds in the presence of an acid catalyst to yield tetrahydroisoquinolines.[5][6] This reaction is not only synthetically powerful but also biomimetic, mirroring the enzymatic processes that produce a vast number of isoquinoline alkaloids in nature.[5]

The mechanism of the Pictet-Spengler reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Subsequent protonation of the Schiff base generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new six-membered ring of the tetrahydroisoquinoline system.

Experimental Protocol: Classical Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

-

Reactant Preparation: Dissolve β-phenylethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol.

-

Carbonyl Addition: Add acetaldehyde (1.1 eq) to the solution.

-

Acid Catalysis: Introduce a strong acid catalyst, such as hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts), to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline.

The Bischler-Napieralski Reaction: An Alternative Pathway

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides an alternative route to the tetrahydroisoquinoline core.[1] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[7][8] This intermediate can then be readily reduced to the corresponding tetrahydroisoquinoline.

The mechanism proceeds via the formation of a nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring to effect cyclization.[7]

Experimental Protocol: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline

-

Amide Formation: Acylate β-phenylethylamine with acetyl chloride or acetic anhydride to form N-acetyl-β-phenylethylamine.

-

Cyclization: Dissolve the amide in an inert solvent like toluene and add phosphoryl chloride (POCl₃).

-

Reaction Conditions: Heat the mixture to reflux for several hours.

-

Work-up: Carefully quench the reaction with ice-water and basify with a strong base (e.g., NaOH).

-

Extraction and Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 1-methyl-3,4-dihydroisoquinoline.

-

Reduction (Optional): The resulting dihydroisoquinoline can be reduced to 1-methyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride.

The Advent of the 1-Carboxylic Acid Moiety: Expanding Chemical Space

While the foundational syntheses provided access to the core THIQ structure, the introduction of a carboxylic acid at the C1 position was a critical step in expanding the therapeutic potential of this scaffold. The use of α-keto acids as the carbonyl component in the Pictet-Spengler reaction was a logical and powerful extension of the original methodology.

Early Explorations with α-Keto Acids

The reaction of a β-arylethylamine with an α-keto acid, such as pyruvic acid, under Pictet-Spengler conditions directly yields a tetrahydroisoquinoline-1-carboxylic acid. This modification significantly broadened the scope of accessible derivatives, allowing for the introduction of a key functional group for further chemical manipulation and for modulating interactions with biological targets. Recent studies have demonstrated the successful enantioselective Pictet-Spengler reaction of acyclic α-ketoesters with tryptamines using chiral phosphoric acid catalysts, achieving excellent yields and enantioselectivity.[9][10]

Diagram: Pictet-Spengler Reaction with an α-Keto Acid

Caption: Overview of key synthetic routes.

Biological Significance and Therapeutic Landscape

Substituted tetrahydroisoquinolines, including the 1-carboxylic acid derivatives, represent a rich source of biologically active molecules. The tetrahydroisoquinoline scaffold is present in a number of potent antitumor antibiotics that have been the subject of extensive study since the 1970s.

[11]Early investigations into the pharmacological properties of simple tetrahydroisoquinoline derivatives revealed a range of activities, including effects on adrenergic receptors. M[12]ore recent studies have demonstrated the potential of these compounds as neuroprotective agents, with some derivatives showing promise in models of neurodegenerative diseases. T[7][13]he 1-methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has garnered particular interest for its neuroprotective and anti-addictive properties.

[7][13]The introduction of the 1-carboxylic acid functionality provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for drug development programs targeting a wide range of diseases.

Conclusion and Future Directions

The discovery and development of substituted tetrahydroisoquinoline-1-carboxylic acids is a testament to the enduring power of fundamental synthetic reactions and the continuous innovation in the field of organic chemistry. From the seminal work of Pictet, Spengler, Bischler, and Napieralski to the sophisticated multicomponent reactions of the modern era, the ability to construct this privileged scaffold with increasing precision has unlocked a wealth of opportunities in medicinal chemistry.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, enabling the rapid generation of diverse libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships governing the biological effects of these molecules will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The rich history and promising future of substituted tetrahydroisoquinoline-1-carboxylic acids ensure that they will remain a focal point of research in the quest for novel medicines.

References

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. 2023. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. 2011. [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. 2010. [Link]

-

A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source. Nagoya Institute of Technology. 2022. [Link]

-

Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. National Institutes of Health. 2018. [Link]

-

1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. PubMed. 2011. [Link]

-

Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry. 1982. [Link]

-

A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. EurekAlert!. 2022. [Link]

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. 2000. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. National Institutes of Health. 2016. [Link]

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Europe PubMed Central. 1995. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. 2021. [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. National Institutes of Health. 2017. [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. 2023. [Link]

-

Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. 2023. [Link]

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-. Arkivoc. [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. National Institutes of Health. 2022. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. RESEARCH NEWS - A Fresh Perspective on Picket-Spengler Reaction with α-Ketoesters as a New Carbonyl Source |Nagoya Institute of Technology [nitech.ac.jp]

- 10. A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source | EurekAlert! [eurekalert.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scbt.com [scbt.com]

- 13. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Strategic Role of 7-Bromo Substitution in Modulating Tetrahydroisoquinoline Bioactivity

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its rigid framework and defined stereochemistry make it an ideal starting point for designing ligands that target a wide array of biological systems, from oncology to central nervous system (CNS) disorders.[2][3] A key challenge in drug design is achieving target specificity, particularly among closely related receptor subtypes. This guide delves into the nuanced but powerful role of halogen substitution, specifically focusing on the introduction of a bromine atom at the 7-position of the THIQ core or its appended moieties. We will explore the profound impact of this substitution on physicochemical properties and provide a detailed analysis of its role in achieving remarkable selectivity for the dopamine D3 receptor over the highly homologous D2 receptor, a critical challenge in the development of therapeutics for neuropsychiatric disorders.[4]

Introduction: The Tetrahydroisoquinoline as a Privileged Scaffold

The THIQ framework is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets.[1] This versatility stems from its structural similarity to the endogenous catecholamine neurotransmitters, allowing it to interact with a variety of G-protein coupled receptors (GPCRs) and enzymes. THIQ-containing molecules have demonstrated a vast spectrum of pharmacological activities, including antitumor, anti-HIV, antibacterial, and potent CNS effects.[5][6][7] The core structure presents multiple vectors for chemical modification, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties to meet specific therapeutic goals.

The Strategic Role of Halogenation in Drug Design